molecular formula C19H25N3OS B2979506 N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE CAS No. 869346-39-4

N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2979506
CAS No.: 869346-39-4
M. Wt: 343.49
InChI Key: JITVZXZNTWDQSJ-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylphenyl group, and an imidazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-methylbenzyl chloride to form N-cyclohexyl-4-methylbenzylamine. This intermediate is then reacted with 2-mercaptoimidazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The imidazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the imidazole ring, which enhances its binding affinity and specificity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-15-7-9-16(10-8-15)13-22-12-11-20-19(22)24-14-18(23)21-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITVZXZNTWDQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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